molecular formula C16H21N3O3 B3848219 2-oxo-N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]-2-pyrrolidin-1-ylacetamide

2-oxo-N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]-2-pyrrolidin-1-ylacetamide

Cat. No.: B3848219
M. Wt: 303.36 g/mol
InChI Key: WQPGJQRDBQBIED-GZTJUZNOSA-N
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Description

2-oxo-N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]-2-pyrrolidin-1-ylacetamide is a complex organic compound that features a pyrrolidine ring, an acetamide group, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]-2-pyrrolidin-1-ylacetamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Acetamide Group: The acetamide group is introduced via acylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Substitution on the Phenyl Ring: The 4-propan-2-yloxyphenyl group is introduced through nucleophilic substitution reactions, where a suitable phenol derivative reacts with an alkyl halide under basic conditions.

    Formation of the Final Compound: The final step involves the condensation of the intermediate compounds to form the desired product. This is typically achieved through a Schiff base formation reaction, where an amine reacts with an aldehyde or ketone under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]-2-pyrrolidin-1-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the phenyl ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-oxo-N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]-2-pyrrolidin-1-ylacetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the synthesis of novel polymers or materials with unique properties.

    Biological Studies: Investigation of its biological activity, including potential antimicrobial, antiviral, or anticancer properties.

    Chemical Biology: Use as a probe to study biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-oxo-N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]-2-pyrrolidin-1-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-1-pyrrolidineacetamide: A simpler analog with similar structural features but lacking the substituted phenyl group.

    N-(4-hydroxyphenyl)-2-oxo-2-pyrrolidineacetamide: A compound with a hydroxyl group on the phenyl ring instead of the propan-2-yloxy group.

    2-oxo-N-(4-methoxyphenyl)-2-pyrrolidin-1-ylacetamide: A compound with a methoxy group on the phenyl ring.

Uniqueness

2-oxo-N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]-2-pyrrolidin-1-ylacetamide is unique due to the presence of the propan-2-yloxy group on the phenyl ring, which may impart distinct chemical and biological properties compared to its analogs. This structural feature could influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-oxo-N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]-2-pyrrolidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-12(2)22-14-7-5-13(6-8-14)11-17-18-15(20)16(21)19-9-3-4-10-19/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,18,20)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPGJQRDBQBIED-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C=NNC(=O)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C=N/NC(=O)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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